molecular formula C18H17N3O2S B2492594 N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 538337-83-6

N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2492594
CAS RN: 538337-83-6
M. Wt: 339.41
InChI Key: SEOIUJSAJOELLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" typically involves multistep chemical reactions. For instance, a series of compounds can be synthesized by converting various substituted/unsubstituted aromatic organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are further reacted with N-substituted-2-bromoacetamides in the presence of a polar aprotic solvent and a base to yield the target compounds (Rehman et al., 2013; Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by spectroscopic methods including IR, (1)H-NMR, and mass spectrometry. These techniques confirm the successful synthesis of the target molecules, providing insights into their molecular frameworks and the nature of their chemical bonds (Siddiqui et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like "N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" may include nucleophilic substitution reactions, where the thiol group plays a critical role. These reactions are essential for the synthesis of various derivatives, which can exhibit a wide range of biological activities, including antimicrobial and enzyme inhibitory actions (Siddiqui et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. Crystallography can reveal the molecular and crystal structure, providing insights into the intermolecular interactions and stability of these compounds (Kang et al., 2011).

Chemical Properties Analysis

The chemical properties of compounds like "N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" are closely related to their functional groups, such as the oxadiazole ring and the acetamide moiety. These groups influence the compound's reactivity, including its ability to undergo further chemical modifications and its interactions with biological targets (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-8-9-13(2)15(10-12)19-16(22)11-24-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOIUJSAJOELLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

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